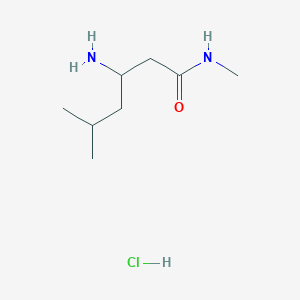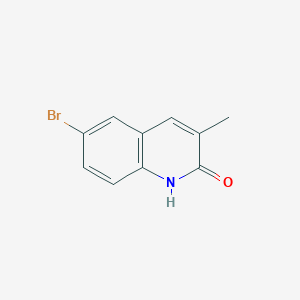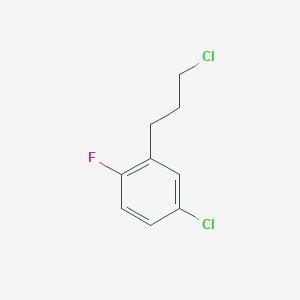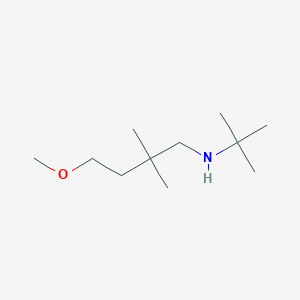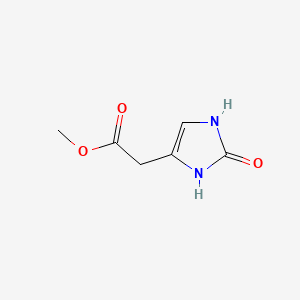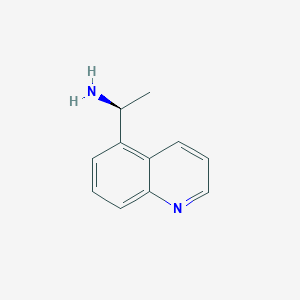
(S)-1-(Quinolin-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Quinolin-5-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Quinolin-5-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Synthesis: Utilizing continuous flow reactors for efficient production.
Optimization: Reaction conditions are optimized for yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Quinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(Quinolin-5-yl)ethan-1-amine involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound could modulate signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(Quinolin-5-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
Quinoline: The parent compound with a simpler structure.
Quinoline Derivatives: Such as quinine and chloroquine, known for their medicinal properties.
Uniqueness
(S)-1-(Quinolin-5-yl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(1S)-1-quinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
ZLEHAUWQPBCLBY-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C1=C2C=CC=NC2=CC=C1)N |
Kanonische SMILES |
CC(C1=C2C=CC=NC2=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
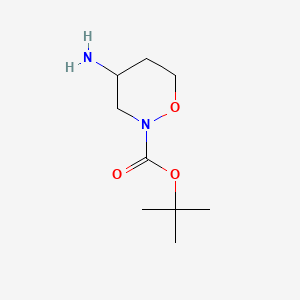
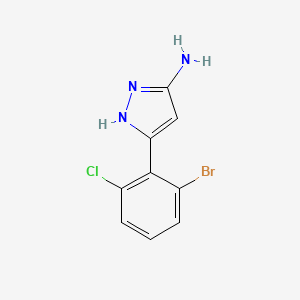
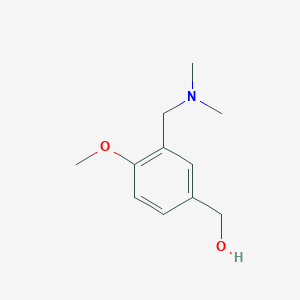
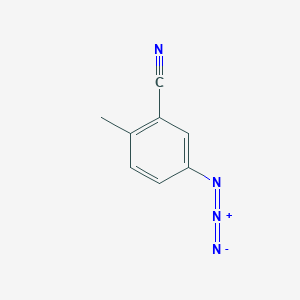
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)


